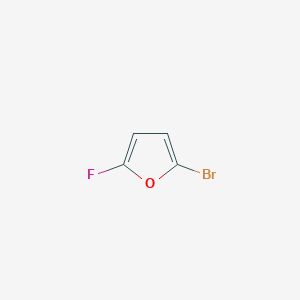
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves the esterification of pyrrolidine-2-carboxylic acid with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The keto group at the 5-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Different ester derivatives or amides depending on the nucleophile used.
科学的研究の応用
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a purinoceptor antagonist, which means it can bind to and inhibit the activity of purinoceptors, a class of receptors involved in various physiological processes . This interaction can modulate cellular signaling pathways and affect biological functions.
類似化合物との比較
Similar Compounds
2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
5-Oxo-2-pyrrolidinepropanoic acid ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate is unique due to its specific ester group and the presence of a keto group at the 5-position
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
methyl 3-(5-oxopyrrolidin-2-yl)propanoate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)5-3-6-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChIキー |
ZWKJBVNSPMQOLX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1CCC(=O)N1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

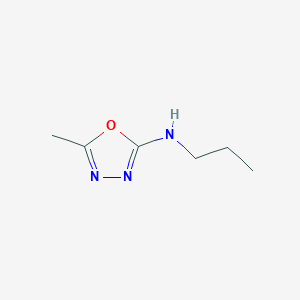

![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
![6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8741864.png)
![4-Chloro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B8741874.png)
![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)
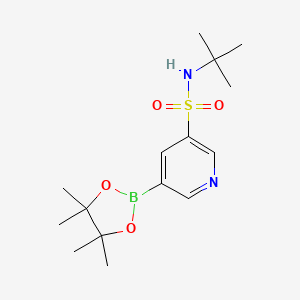
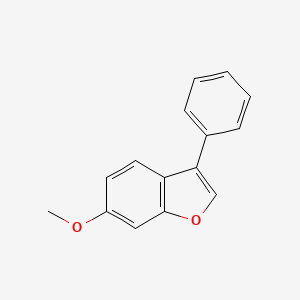
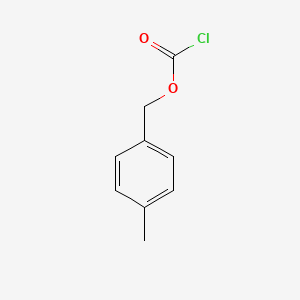
![Ethanone, 1-[4-(2-propynylamino)phenyl]-](/img/structure/B8741913.png)
